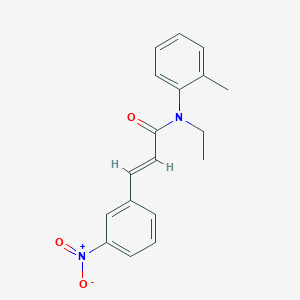![molecular formula C13H16N2O4 B5731212 4-{[4-(acetylamino)-3-methylphenyl]amino}-4-oxobutanoic acid](/img/structure/B5731212.png)
4-{[4-(acetylamino)-3-methylphenyl]amino}-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[4-(acetylamino)-3-methylphenyl]amino}-4-oxobutanoic acid, commonly known as Ac-DEVD-CHO, is a peptide inhibitor that is used in scientific research. It is a synthetic compound that mimics the natural inhibitor of caspase-3, a key enzyme involved in programmed cell death. Ac-DEVD-CHO is used to study the biochemical and physiological effects of caspase-3 inhibition, and it has potential applications in the development of new drugs for the treatment of cancer and other diseases.
Mecanismo De Acción
Ac-DEVD-CHO works by binding to the active site of caspase-3, thereby inhibiting its activity. Caspase-3 is a protease enzyme that is involved in the cleavage of various cellular proteins during programmed cell death. By inhibiting caspase-3 activity, Ac-DEVD-CHO can prevent the cleavage of these proteins and thereby inhibit programmed cell death.
Biochemical and Physiological Effects:
Ac-DEVD-CHO has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that Ac-DEVD-CHO can inhibit the activity of caspase-3 in a dose-dependent manner. It has also been shown to inhibit the cleavage of various cellular proteins that are involved in programmed cell death. In vivo studies have shown that Ac-DEVD-CHO can reduce the size of tumors in mice by inhibiting the activity of caspase-3.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ac-DEVD-CHO has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using SPPS techniques. It is also a specific inhibitor of caspase-3, which makes it useful for studying the effects of caspase-3 inhibition. However, Ac-DEVD-CHO has some limitations. It is relatively expensive compared to other caspase-3 inhibitors, and it can be toxic to cells at high concentrations.
Direcciones Futuras
There are several future directions for research on Ac-DEVD-CHO. One direction is to study the effects of Ac-DEVD-CHO on other caspases and proteases. Another direction is to develop new caspase-3 inhibitors that are more effective and less toxic than Ac-DEVD-CHO. Additionally, Ac-DEVD-CHO could be used in combination with other drugs to enhance its therapeutic effects. Finally, more research is needed to fully understand the biochemical and physiological effects of caspase-3 inhibition and the potential applications of Ac-DEVD-CHO in the development of new drugs for the treatment of cancer and other diseases.
Métodos De Síntesis
Ac-DEVD-CHO is synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis involves the sequential addition of protected amino acids to a solid support, followed by deprotection and cleavage of the peptide from the support. The final step involves the addition of the aldehyde functional group to the N-terminus of the peptide, which is achieved using an appropriate reagent.
Aplicaciones Científicas De Investigación
Ac-DEVD-CHO is used in scientific research to study the mechanism of action of caspase-3 inhibition. Caspase-3 is a key enzyme involved in programmed cell death, and its inhibition has potential applications in the development of new drugs for the treatment of cancer and other diseases. Ac-DEVD-CHO is also used to study the biochemical and physiological effects of caspase-3 inhibition, including the effects on cell signaling pathways, gene expression, and cell cycle regulation.
Propiedades
IUPAC Name |
4-(4-acetamido-3-methylanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-8-7-10(3-4-11(8)14-9(2)16)15-12(17)5-6-13(18)19/h3-4,7H,5-6H2,1-2H3,(H,14,16)(H,15,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCUASJDLHNRCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CCC(=O)O)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Acetamido-3-methylanilino)-4-oxobutanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-({[(4-methoxy-2-methylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5731136.png)
![4-[5-(2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5731140.png)
![5,6-dimethyl-1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B5731159.png)
![N-{3-[N-(1-naphthylacetyl)ethanehydrazonoyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5731161.png)
![N-cycloheptyl-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5731163.png)
![N-[4-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5731175.png)
![4-[4-(2-furoyl)-1-piperazinyl]-4-oxo-2-butenoic acid](/img/structure/B5731181.png)

![N-(2-methoxyphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B5731189.png)
![N'-{[2-(2-phenylethyl)benzoyl]oxy}benzenecarboximidamide](/img/structure/B5731193.png)
![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2-furyl)acrylamide](/img/structure/B5731199.png)

